Cloruro de Bencil-Pentilo-Amonio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

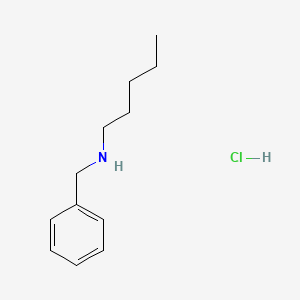

Benzyl-Pentyl-Ammonium Chloride is a quaternary ammonium compound . It is a class of chemicals with widespread applications due to their broad-spectrum antimicrobial properties against bacteria, fungi, and viruses . The compound is usually commercialized as a mixture of compounds with different lengths for the alkyl chain .

Synthesis Analysis

The synthesis of Benzyl-Pentyl-Ammonium Chloride involves a quaternized addition reaction on triethylamine and benzyl chloride . The reaction proceeds via a tandem palladium-catalyzed formylation, followed by imine formation and formic acid-mediated reduction . Useful functional groups including chloride, bromide, ester, ketone, nitro, and cyano are compatible with this reaction .

Molecular Structure Analysis

The molecular structure of Benzyl-Pentyl-Ammonium Chloride is complex and involves various chemical bonds . The compound is usually commercialized as a mixture of compounds with different lengths for the alkyl chain .

Chemical Reactions Analysis

Benzyl-Pentyl-Ammonium Chloride undergoes reactions typical of a reactive alkyl halide . Hydrolysis gives benzyl alcohol, reaction with ammonia yields benzylamines, and benzyl esters form by reaction with salts of carboxylic acids . Reaction with other nucleophiles yield substitution products .

Mecanismo De Acción

Target of Action

Benzyl-Pentyl-Ammonium Chloride, also known as N-benzylpentan-1-amine;hydrochloride, is a type of quaternary ammonium compound (QAC). QACs are known to target a wide range of cellular components, particularly enzymes that control various respiratory and metabolic activities . The primary targets of QACs are the cellular membrane lipid bilayers of bacteria .

Mode of Action

The bactericidal action of Benzyl-Pentyl-Ammonium Chloride is believed to be due to the disruption of intermolecular interactions . This disruption can cause the dissociation of cellular membrane lipid bilayers of bacteria, resulting in compromised cellular permeability control and the leakage of important cellular contents . This leads to the death of the bacterial cells.

Biochemical Pathways

It is known that qacs like benzyl-pentyl-ammonium chloride can cause reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the targeted biomolecules, disrupting the normal biochemical pathways within the bacterial cells.

Pharmacokinetics

It is known that qacs are very soluble in water and ethanol , which suggests that they could be readily absorbed and distributed within the body. The metabolism and excretion of Benzyl-Pentyl-Ammonium Chloride would likely depend on its chemical structure and the specific metabolic pathways present in the organism.

Result of Action

The primary result of the action of Benzyl-Pentyl-Ammonium Chloride is the death of bacterial cells. By disrupting the cellular membrane and causing the leakage of cellular contents , Benzyl-Pentyl-Ammonium Chloride can effectively kill bacteria, making it a potent antimicrobial agent.

Action Environment

The action of Benzyl-Pentyl-Ammonium Chloride can be influenced by various environmental factors. For instance, the presence of other compounds can affect its efficacy. It has been suggested that the ubiquitous and frequent use of QACs in commercial products can generate selective environments that favor microbial phenotypes potentially cross-resistant to a variety of compounds . Furthermore, the pH and temperature of the environment can also influence the stability and action of Benzyl-Pentyl-Ammonium Chloride.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

7alpha-Methoxycarbonyl-15beta,16beta-methylene-3-oxo-17alpha-pregn-4-ene-21,17-carbolactone has several advantages for lab experiments such as its high solubility in water and other polar solvents, its ability to solubilize hydrophobic molecules, and its cationic nature that promotes interaction with negatively charged biomolecules. However, 7alpha-Methoxycarbonyl-15beta,16beta-methylene-3-oxo-17alpha-pregn-4-ene-21,17-carbolactone has some limitations such as its potential toxicity to cells and its interference with some analytical techniques such as UV spectroscopy.

Direcciones Futuras

7alpha-Methoxycarbonyl-15beta,16beta-methylene-3-oxo-17alpha-pregn-4-ene-21,17-carbolactone has the potential to be used in various future research directions such as drug delivery, gene therapy, and biosensor development. This compound can be used as a cationic carrier for delivering drugs and genes to target cells. 7alpha-Methoxycarbonyl-15beta,16beta-methylene-3-oxo-17alpha-pregn-4-ene-21,17-carbolactone can also be immobilized on surfaces to develop biosensors for detecting biomolecules such as DNA and proteins.

In conclusion, 7alpha-Methoxycarbonyl-15beta,16beta-methylene-3-oxo-17alpha-pregn-4-ene-21,17-carbolactone is a unique quaternary ammonium salt that has been widely used in scientific research due to its various properties. This compound can be synthesized through a simple and efficient method and has been found to exhibit various biochemical and physiological effects. 7alpha-Methoxycarbonyl-15beta,16beta-methylene-3-oxo-17alpha-pregn-4-ene-21,17-carbolactone has several advantages for lab experiments but also has some limitations. The potential future directions for 7alpha-Methoxycarbonyl-15beta,16beta-methylene-3-oxo-17alpha-pregn-4-ene-21,17-carbolactone research are vast and exciting, and this compound has the potential to contribute significantly to various fields of science.

Métodos De Síntesis

7alpha-Methoxycarbonyl-15beta,16beta-methylene-3-oxo-17alpha-pregn-4-ene-21,17-carbolactone can be synthesized through a simple reaction between benzyl chloride and pentylamine in the presence of hydrochloric acid. The reaction yields a white crystalline solid that is highly soluble in water and other polar solvents. The purity of the synthesized compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.

Aplicaciones Científicas De Investigación

- El Cloruro de Bencil-Pentilo-Amonio (BAC) se ha investigado por su potencial como agente EOR. Mejora la recuperación de petróleo al modificar las propiedades interfaciales, mejorando la humectabilidad y facilitando el desplazamiento del petróleo de las rocas del yacimiento .

- Los polianfólitos hidrófobos que contienen BAC se han explorado para la criopreservación de células vivas. Estos polímeros protegen las células durante los procesos de congelación y descongelación, lo que los hace valiosos en la medicina reproductiva y la práctica clínica .

- Los polianfólitos modificados con BAC sirven como estabilizadores para las nanopartículas metálicas. Estas nanopartículas encuentran aplicaciones en catálisis, sensores y otros campos .

- Los investigadores han estudiado el autoensamblaje de polianfólitos que contienen BAC en interfaces aire-líquido, líquido-líquido y sólido-líquido. Este conocimiento es crucial para el diseño de películas de Langmuir-Blodgett (LB), películas capa por capa (LbL) y modificaciones de superficies .

Agente de Recuperación Mejorada de Petróleo (EOR)

Aplicaciones Biomédicas

Estabilización de Nanopartículas Metálicas

Modificación de Superficies y Películas Delgadas

Estas aplicaciones resaltan la versatilidad del this compound en diversos dominios, desde los avances de la industria petrolera hasta las innovaciones biomédicas. Los investigadores continúan explorando sus propiedades únicas, inspirando nuevas direcciones en la investigación científica . ¡Si necesita más detalles o aplicaciones adicionales, no dude en preguntar! 😊

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl-Pentyl-Ammonium Chloride involves the reaction of benzyl chloride with pentylamine followed by the addition of hydrochloric acid to form the final product.", "Starting Materials": [ "Benzyl chloride", "Pentylamine", "Hydrochloric acid" ], "Reaction": [ "Add benzyl chloride dropwise to a solution of pentylamine in anhydrous ether at room temperature and stir for 24 hours.", "Filter the resulting precipitate and wash with ether to obtain the intermediate product.", "Add hydrochloric acid to the intermediate product and stir for 2 hours at room temperature.", "Filter the resulting precipitate and wash with water to obtain the final product, Benzyl-Pentyl-Ammonium Chloride." ] } | |

Número CAS |

90389-36-9 |

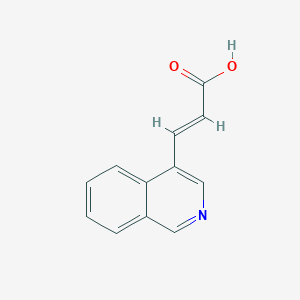

Fórmula molecular |

C25H32O5 |

Peso molecular |

412.5 g/mol |

Nombre IUPAC |

methyl (1'R,2S,2'S,3'S,5'S,7'S,10'S,11'R,18'R)-7',11'-dimethyl-5,14'-dioxospiro[oxolane-2,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-18'-carboxylate |

InChI |

InChI=1S/C25H32O5/c1-23-7-4-14(26)10-13(23)11-16(22(28)29-3)20-17(23)5-8-24(2)21(20)15-12-18(15)25(24)9-6-19(27)30-25/h10,15-18,20-21H,4-9,11-12H2,1-3H3/t15-,16-,17+,18+,20-,21+,23+,24+,25+/m1/s1 |

Clave InChI |

YDIQJONNFLVNGD-FPMRONRSSA-N |

SMILES isomérico |

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3[C@@H]5C[C@@H]5[C@@]46CCC(=O)O6)C)C(=O)OC |

SMILES |

CCCCCNCC1=CC=CC=C1.Cl |

SMILES canónico |

CC12CCC(=O)C=C1CC(C3C2CCC4(C3C5CC5C46CCC(=O)O6)C)C(=O)OC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-acetylpiperazin-1-yl)-N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2383643.png)

![N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2383644.png)

![ethyl 2-(2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiazol-4-yl)acetate](/img/structure/B2383645.png)

![4-(2-Methyl-1,3-oxazol-4-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2383646.png)

![N-(4-ethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2383650.png)

![2-Methoxy-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2383653.png)

![4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2383664.png)